4-Amino-1-methyl-1H-imidazole-5-carboxylic acid physicochemical properties
4-Amino-1-methyl-1H-imidazole-5-carboxylic acid physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid
Introduction
4-Amino-1-methyl-1H-imidazole-5-carboxylic acid is a substituted imidazole, a class of heterocyclic compounds of immense interest in medicinal chemistry. The imidazole ring is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and many approved drugs.[1][2][3] Its unique electronic characteristics and ability to participate in hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[4] This specific derivative, identified by CAS Number 858512-11-5 , incorporates key functional groups—an amino group, a carboxylic acid, and an N-methyl group—that make it a versatile intermediate for the synthesis of more complex pharmaceutical agents.[5][6]
This guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid, offering both established data and detailed, field-proven experimental protocols for their determination. The information herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Caption: 2D Structure of the title compound.
Core Physicochemical Properties
The functional characteristics of a molecule are dictated by its physical and chemical properties. For a potential drug intermediate, understanding these parameters is crucial for predicting its behavior in both chemical reactions and biological systems.[7][8]
| Property | Value / Description | Rationale & Significance |
| IUPAC Name | 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid | Standardized nomenclature ensures unambiguous identification.[9] |
| CAS Number | 858512-11-5 | A unique identifier for chemical substance registration.[5] |
| Molecular Formula | C₅H₈N₄O₂ | Derived from the chemical structure. |
| Molecular Weight | 156.14 g/mol | Calculated from the molecular formula; essential for stoichiometric calculations. |
| Appearance | White to off-white crystalline powder (predicted). | A fundamental physical property for initial identification and quality control.[10] |
| Melting Point | Requires experimental determination. | A sharp melting point is a key indicator of purity. Impurities typically depress and broaden the melting range.[11] |
| Boiling Point | Decomposes before boiling (predicted). | The presence of strong intermolecular hydrogen bonds from the carboxylic acid and amino groups suggests thermal decomposition at high temperatures. |
| Solubility | Expected to be soluble in aqueous acid and base; sparingly soluble in neutral water and non-polar organic solvents. | The amphoteric nature, with a basic amino group and an acidic carboxyl group, dictates its pH-dependent solubility, a critical factor for reaction conditions and purification. |
| pKa (Acid Dissociation Constant) | Requires experimental determination. Two primary values are expected: one for the carboxylic acid (acidic, ~pH 2-4) and one for the protonated amino/imidazole moiety (basic, ~pH 6-8). | pKa values govern the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets.[12][13] |
Spectral Data and Structural Elucidation
Spectroscopic techniques provide a fingerprint of the molecule, allowing for definitive structural confirmation and purity assessment.
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¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum is predicted to show a singlet for the N-methyl protons (δ ≈ 3.7-4.0 ppm), a singlet for the C2-H proton on the imidazole ring (δ ≈ 7.5-8.0 ppm), and broad, exchangeable signals for the amino (NH₂) and carboxylic acid (COOH) protons.[14][15] The exact chemical shifts can vary based on solvent and concentration.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display distinct signals for each of the five unique carbon atoms: the carboxylic acid carbonyl carbon (δ ≈ 160-170 ppm), three imidazole ring carbons (δ ≈ 110-150 ppm), and the N-methyl carbon (δ ≈ 30-35 ppm).[16]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecule's exact mass, confirming its molecular weight and formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands confirming the presence of key functional groups. Expected peaks include a broad O-H stretch from the carboxylic acid (≈ 2500-3300 cm⁻¹), N-H stretching from the amino group (≈ 3100-3500 cm⁻¹), a sharp C=O stretch from the carboxyl group (≈ 1680-1710 cm⁻¹), and C=N/C=C stretches from the imidazole ring (≈ 1450-1600 cm⁻¹).[8][16]
Experimental Protocols: A Practical Guide
The trustworthiness of research relies on reproducible experimental methods. The following protocols are self-validating systems for characterizing the core physicochemical properties of 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid.
Caption: Experimental workflow for physicochemical characterization.
Protocol 1: Melting Point Determination
Causality: The melting point is a sensitive measure of a compound's purity. A pure crystalline solid will have a sharp, well-defined melting point. This protocol uses a standard laboratory apparatus to determine this value by controlled heating.[17]
Methodology:
-
Sample Preparation: Ensure the compound is completely dry. Place a small amount (1-2 mg) of the finely powdered sample into a capillary tube, sealing one end. Tap the tube gently to pack the sample to a height of 2-3 mm.[18]
-
Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.[19]
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[11]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[17][18]
-
Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the finding.
Safety: Always wear safety goggles. The apparatus becomes very hot; handle with care.[17]
Protocol 2: Solubility Classification
Causality: This systematic approach uses solvents of varying pH to classify the compound based on its acid-base properties, leveraging the principle that salts are more water-soluble than their corresponding neutral forms.
-
Water Solubility: To ~25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the compound dissolves.
-
5% HCl Solubility: If insoluble in water, use a fresh sample. Add 0.75 mL of 5% aqueous HCl. Vigorous shaking and observation of dissolution indicate the presence of a basic group (like the amino group).
-
5% NaOH Solubility: If insoluble in water, use a fresh sample. Add 0.75 mL of 5% aqueous NaOH. Dissolution indicates the presence of an acidic group (like the carboxylic acid).
-
5% NaHCO₃ Solubility: If soluble in NaOH, test a fresh sample with 5% aqueous NaHCO₃. Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ confirms a sufficiently strong acid, such as a carboxylic acid.[22]
Protocol 3: Acquisition of NMR Spectra
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 90° pulse, a sufficient relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline-corrected. The chemical shifts (δ) are referenced to a known standard, typically tetramethylsilane (TMS).
Significance in Medicinal Chemistry and Drug Discovery
The imidazole scaffold is a privileged structure in drug discovery, appearing in numerous marketed drugs for a wide range of therapeutic areas, including anticancer, antifungal, and antiviral agents.[1][2][3][24] The title compound, 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid, serves as a highly valuable building block for several reasons:
-
Synthetic Handles: The amino and carboxylic acid groups are prime locations for chemical modification. The amino group can be acylated or alkylated, while the carboxylic acid can be converted to esters or amides, allowing for the construction of large, diverse chemical libraries for screening.[4][25]
-
Bioisosteric Replacement: The substituted imidazole ring can act as a bioisostere for other ring systems, like purines, enabling it to interact with ATP binding sites in enzymes such as kinases, which are major targets in cancer therapy.[25]
-
Physicochemical Property Modulation: The ability to modify the functional groups allows medicinal chemists to fine-tune critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties. For instance, converting the carboxylic acid to an ester can increase lipophilicity and improve cell membrane permeability.[7] Controlling properties like pKa and solubility is fundamental to designing a successful drug candidate.[8][26]
Caption: Role as a versatile intermediate in drug discovery.
Conclusion
4-Amino-1-methyl-1H-imidazole-5-carboxylic acid is more than a simple chemical compound; it is a strategically designed building block for the advancement of pharmaceutical research. Its physicochemical properties—governed by its amphoteric nature and rigid heterocyclic core—provide a foundation for its utility. A thorough understanding and experimental validation of its melting point, solubility, pKa, and spectral characteristics are the first steps in harnessing its potential. By providing both the data and the detailed methodologies for its characterization, this guide serves as a critical resource for scientists aiming to leverage this versatile imidazole derivative in the rational design of novel therapeutics.
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